2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Overview
Description
2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amine group attached to a tetrahydro-biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine typically involves the reduction of biphenyl derivatives. One common method involves the catalytic hydrogenation of biphenyl compounds in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired reduction .
Industrial Production Methods
In an industrial setting, the production of 2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Various substituted biphenyl amines.
Scientific Research Applications
2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the amine group.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another tetrahydro derivative with distinct biological activities.
Uniqueness
2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(cyclohexen-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHYRZWVACIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506270 | |
Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-75-7 | |
Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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